molecular formula C25H30N4O6 B12499414 Ethyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate

Ethyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate

Cat. No.: B12499414
M. Wt: 482.5 g/mol
InChI Key: BYTXDEFECSXQBW-UHFFFAOYSA-N
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Description

ETHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]BENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a morpholine ring, a nitro group, and a piperidine ring, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the core benzoate structure, followed by the introduction of the morpholine and piperidine rings. The nitro group is then added through nitration reactions. Common reagents used in these steps include ethyl benzoate, morpholine, piperidine, and nitric acid. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.

    Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzamido moiety.

Scientific Research Applications

ETHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]BENZOATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and induce biological effects. The morpholine and piperidine rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    MORPHOLIN-4-YL-(3-NITRO-PHENYL)-METHANONE: Shares the morpholine and nitro groups but lacks the piperidine ring and benzamido moiety.

    ETHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]BENZOATE: Similar structure but with variations in the substituents on the benzene ring.

Uniqueness

ETHYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]BENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both morpholine and piperidine rings, along with the nitro and benzamido groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C25H30N4O6

Molecular Weight

482.5 g/mol

IUPAC Name

ethyl 2-morpholin-4-yl-5-[(3-nitro-4-piperidin-1-ylbenzoyl)amino]benzoate

InChI

InChI=1S/C25H30N4O6/c1-2-35-25(31)20-17-19(7-9-21(20)28-12-14-34-15-13-28)26-24(30)18-6-8-22(23(16-18)29(32)33)27-10-4-3-5-11-27/h6-9,16-17H,2-5,10-15H2,1H3,(H,26,30)

InChI Key

BYTXDEFECSXQBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])N4CCOCC4

Origin of Product

United States

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